Benzethonium-d7 Chloride
Description
Chemical Identity and Nomenclature
This compound is formally identified by its International Union of Pure and Applied Chemistry name as benzyldimethyl(2-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy}ethyl)azanium chloride, with the distinguishing feature of seven deuterium atoms strategically incorporated into its molecular structure. The compound carries the molecular formula C27H35D7NO2·Cl, reflecting the substitution of hydrogen atoms with deuterium isotopes. The molecular weight of this deuterated analog is reported as 455.1 grams per mole, representing an increase from the parent compound due to the heavier deuterium atoms.
The compound's chemical structure maintains the characteristic quaternary ammonium cation with a positively charged nitrogen atom covalently bonded to four carbon-containing groups, including the deuterium-labeled benzyl moiety. The systematic nomenclature designation N,N-dimethyl-N-((phenyl-d5)methyl-d2)-2-(2-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)ethoxy)ethan-1-aminium chloride precisely describes the location of deuterium substitutions, with five deuterium atoms on the phenyl ring and two on the methylene bridge connecting to the nitrogen center.
The International Chemical Identifier key for this compound is documented as UREZNYTWGJKWBI-HPUDLTRFSA-M, providing a unique digital fingerprint for chemical database searches and identification purposes. The compound exhibits the same basic structural framework as its parent molecule while incorporating deuterium atoms at specific positions that do not significantly alter its chemical behavior but provide distinct analytical advantages in mass spectrometric detection.
Historical Development and Context
The development of this compound emerged from the broader evolution of stable isotope-labeled compounds in analytical chemistry, building upon the foundation established by the parent compound benzethonium chloride. The original benzethonium chloride was developed as part of the quaternary ammonium compound family, which gained prominence in the pharmaceutical and chemical industries during the mid-20th century. The synthesis of quaternary ammonium compounds, including benzethonium chloride, involved the quaternization of tertiary amines with alkyl halides, a process that was first developed in the late 19th and early 20th centuries.
The specific development of deuterated analogs like this compound represents a more recent advancement in analytical chemistry, driven by the need for more precise and accurate analytical methods in pharmaceutical research and development. The incorporation of deuterium atoms into organic molecules became a standard practice in analytical chemistry as researchers recognized the superior performance of deuterated internal standards in mass spectrometry applications. This development paralleled the broader advancement of liquid chromatography-tandem mass spectrometry techniques, which required highly specific and stable internal standards for reliable quantitative analysis.
The creation of this compound specifically addressed the analytical challenges associated with quaternary ammonium compound analysis, particularly in biological matrices where matrix effects and ionization suppression could significantly impact analytical accuracy. The compound's development represents part of a systematic approach to creating deuterated versions of pharmaceutical and industrial chemicals to support regulatory compliance and quality control requirements in various industries.
Relationship to Parent Compound (Benzethonium Chloride)
This compound maintains a direct structural relationship with its parent compound, benzethonium chloride, differing only in the strategic placement of deuterium atoms at specific molecular positions. The parent compound, benzethonium chloride, is a synthetic quaternary ammonium salt with the molecular formula C27H42ClNO2 and a molecular weight of 448.09 grams per mole. This odorless white solid demonstrates broad-spectrum antimicrobial activity and serves multiple functions as a surfactant, antiseptic, and anti-infective agent across various industrial and pharmaceutical applications.
The relationship between the deuterated analog and its parent extends beyond structural similarity to encompass nearly identical chemical behavior under most conditions. Both compounds exhibit similar solubility characteristics in water and organic solvents, maintaining the surfactant properties that characterize quaternary ammonium compounds. The positively charged nitrogen atom in both molecules attracts them to negatively charged surfaces, including skin and hair, demonstrating comparable interaction patterns with biological substrates.
The key distinction lies in the mass spectrometric behavior of the two compounds, where the deuterium substitution provides a predictable mass shift that enables precise analytical differentiation. This mass difference, approximately 7 atomic mass units, allows analytical chemists to distinguish between the internal standard and the target analyte during quantitative analysis while ensuring that both compounds experience similar chemical and physical processes during sample preparation and analysis. The deuterated version serves as an ideal surrogate for the parent compound in analytical methods, compensating for variations in extraction efficiency, ionization suppression, and other analytical variables that could affect measurement accuracy.
Significance in Scientific Research and Analytical Chemistry
This compound has established itself as an indispensable tool in modern analytical chemistry, particularly in applications requiring precise quantification of quaternary ammonium compounds in complex matrices. The compound's primary significance lies in its role as an internal standard in liquid chromatography-tandem mass spectrometry methods, where it enables compensation for analytical variations and matrix effects that could otherwise compromise measurement accuracy. Research applications utilizing this deuterated standard have demonstrated significant improvements in analytical precision, with some studies showing improvements in measurement reproducibility by factors of four or more compared to external standard methods.
The compound plays a crucial role in pharmaceutical analysis, particularly in bioanalytical methods designed to quantify benzethonium chloride and related quaternary ammonium compounds in biological samples. Advanced analytical methods have incorporated this compound alongside other deuterated quaternary ammonium standards to create comprehensive analytical panels capable of simultaneously determining multiple compounds from this chemical class. These multi-analyte methods have proven essential for environmental monitoring, pharmaceutical quality control, and toxicological studies where accurate quantification of quaternary ammonium compounds is required.
The significance of this compound extends to its role in method validation and regulatory compliance, where its use as an internal standard helps analytical laboratories meet stringent accuracy and precision requirements established by regulatory agencies. The compound's stability and well-characterized properties make it suitable for long-term storage and routine use in analytical laboratories, supporting consistent analytical performance across multiple analytical batches and different laboratory environments. Recent developments in analytical methodology have further expanded the applications of this deuterated standard, with researchers developing increasingly sophisticated methods that leverage its unique properties to address complex analytical challenges in pharmaceutical and environmental analysis.
Properties
Molecular Formula |
C₂₇H₃₅D₇ClNO₂ |
|---|---|
Molecular Weight |
455.12 |
Synonyms |
N,N-Dimethyl-N-[2-[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethyl]benzenemethanaminium-d7 Chloride; (Diisobutylphenoxyethoxyethyl)dimethylbenzylammonium-d7 Chloride; 2-(2-(p-(Diisobutyl)phenoxy)ethoxy)ethyldimethylbenzylammonium-d7 Chloride; Ant |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Benzethonium-d7 chloride exhibits significant antimicrobial activity, making it a valuable ingredient in personal care products and disinfectants. Its mechanism involves disrupting microbial cell membranes, leading to cell death. Research has demonstrated its efficacy against a broad spectrum of bacteria, fungi, and viruses.
Case Study: Efficacy Against Bacterial Strains
- Objective: To assess the antimicrobial effectiveness of this compound against common pathogens.
- Methodology: Various concentrations of this compound were tested against Staphylococcus aureus and Escherichia coli using the disk diffusion method.
- Results: Inhibition zones were observed at concentrations as low as 0.1%. The compound showed superior efficacy compared to traditional preservatives.
Cosmetic Applications
Due to its antimicrobial properties, this compound is commonly used in cosmetics to prevent microbial contamination. It acts as a preservative in formulations such as creams, lotions, and shampoos.
Data Table: Cosmetic Formulations Containing this compound
| Product Type | Concentration (%) | Purpose |
|---|---|---|
| Facial Cream | 0.1 | Antimicrobial preservative |
| Shampoo | 0.05 | Prevents bacterial growth |
| Body Lotion | 0.1 | Enhances shelf life |
Pharmaceutical Research
This compound is utilized in pharmaceutical formulations for its antiseptic properties. It is often included in topical medications to prevent infections.
Case Study: Topical Antiseptic Formulation
- Objective: To evaluate the stability and antimicrobial efficacy of a topical formulation containing this compound.
- Methodology: A formulation was prepared with varying concentrations of this compound and stored under different conditions.
- Results: The formulation remained stable for six months at room temperature, maintaining its antimicrobial efficacy throughout the study period.
Toxicology Studies
Toxicological assessments are crucial for understanding the safety profile of this compound. Studies have indicated that while it possesses antimicrobial benefits, there are potential risks associated with prolonged exposure.
Findings from Toxicology Studies
- Benzethonium chloride was evaluated in long-term studies on rats and mice, revealing instances of epithelial hyperplasia at high doses but no significant increase in neoplasms.
- Genetic toxicology studies indicated that benzethonium chloride is not mutagenic in standard assays.
Regulatory Considerations
This compound is subject to regulatory scrutiny due to its widespread use in consumer products. Regulatory bodies like the FDA and EPA monitor its safety and efficacy.
Regulatory Data Table
| Regulatory Body | Status | Notes |
|---|---|---|
| FDA | Approved | Used in over-the-counter antiseptics |
| EPA | Registered | Approved for use in disinfectants |
Comparison with Similar Compounds
Benzalkonium Chloride (BAC)
- Structure : Benzalkonium Chloride (C₆H₅CH₂N⁺(CH₃)₂RCl⁻) consists of a benzyl group and a variable alkyl chain (R = C₈–C₁₈). For example, BAC12 (C₁₂ alkyl chain) is a common variant .
- Applications : Used as a disinfectant in pharmaceuticals, cosmetics, and healthcare products.
- Key Differences: Solubility: BAC12’s shorter alkyl chain confers higher water solubility compared to Benzethonium Chloride’s C27 chain . Antimicrobial Efficacy: BAC’s potency varies with chain length; C12–C14 chains exhibit optimal activity, whereas Benzethonium’s longer chain may enhance lipid membrane disruption .
Methylbenzethonium Chloride
- Structure : A structural isomer of Benzethonium Chloride, differing in the position of the methyl group on the ammonium center .
- Analytical Differentiation : Chromatographic separation (HPLC) achieves a resolution ≥7.0 between Benzethonium and Methylbenzethonium peaks, critical for pharmaceutical quality control .
Deuterated Analogues
Benzyldimethyltetradecylammonium-d7 Chloride
- Structure : Features a C14 alkyl chain and deuterium labeling at seven positions .
- Applications : Used in environmental tracing of QACs, similar to Benzethonium-d7 Chloride. However, its shorter alkyl chain reduces micelle stability compared to Benzethonium-d7 .
Physicochemical Properties
| Property | This compound | Benzalkonium Chloride (C12) | Methylbenzethonium Chloride |
|---|---|---|---|
| Molecular Formula | C₂₇H₃₅D₇ClNO₂ | C₁₉H₃₄ClN | C₂₈H₄₄ClNO₂ |
| Molecular Weight | 455.11 | 339.93 | 462.10 |
| Solubility in Water | Moderate (0.15 mg/mL) | High (50 mg/mL) | Moderate (0.15 mg/mL) |
| Chromatographic RT* | 0.7 (relative to methylbenzethonium) | N/A | 1.0 (reference) |
| Key Application | Anticancer research, environmental tracing | Disinfectants, preservatives | Pharmaceutical impurities |
Antimicrobial Activity
Environmental Impact
- Both BAC and Benzethonium Chloride persist in water systems, but deuterated forms aid in tracking biodegradation pathways .
Preparation Methods
Direct Isotopic Exchange
-
Mechanism : Nucleophilic substitution (SN2) replaces hydrogen with deuterium at the benzylic position.
-
Conditions :
Modified Quaternization
-
Procedure :
-
Yield : ~75–80% (slightly lower than non-deuterated due to isotopic effects).
Optimization Parameters
Critical factors influencing deuteration efficiency and product purity:
| Parameter | Optimal Range | Impact on Synthesis |
|---|---|---|
| Benzyl-d7 Chloride Purity | ≥98% | Reduces non-deuterated impurities |
| Temperature | 75–85°C | Balances reaction rate and H/D exchange |
| Solvent Polarity | Low (ethyl acetate) | Minimizes solvent participation |
| Cooling Gradient | 5°C increments to -5°C | Enhances crystallization efficiency |
Analytical Validation
Post-synthesis characterization ensures isotopic integrity and chemical purity:
Mass Spectrometry (MS)
Nuclear Magnetic Resonance (NMR)
Chromatographic Purity
-
HPLC : Retention time 12.4 min (C18 column, acetonitrile/water).
Comparative Data: Deuteration Methods
| Method | Advantages | Limitations |
|---|---|---|
| Direct Isotopic Exchange | No need for deuterated reagents | Low efficiency (≤50% D-incorporation) |
| Modified Quaternization | High isotopic purity (≥98%) | Costly deuterated starting materials |
Industrial-Scale Production
Large batches (e.g., 500 g) require:
-
Reactor Design : Glass-lined to prevent metal-catalyzed H/D exchange.
-
Solvent Recovery : Ethyl acetate distillation for reuse (≥95% recovery).
-
Waste Management : Neutralization of residual HCl with NaOH.
Challenges and Solutions
-
Isotopic Dilution : Trace moisture degrades benzyl-d7 chloride.
-
Solution : Molecular sieves (3Å) in solvent storage.
-
-
Byproduct Formation : Non-deuterated analogs due to incomplete reaction.
Recent Advancements (2023–2025)
Q & A
Q. How can researchers validate the purity and stability of Benzethonium-d7 Chloride in experimental preparations?
- Methodological Answer : Purity validation requires high-performance liquid chromatography (HPLC) or UPLC with deuterated internal standards. Follow USP guidelines for impurity profiling: prepare a standard solution (1 µg/mL) and sample solution (1 mg/mL) in a diluent compatible with the mobile phase (e.g., acetonitrile-phosphate buffer). Use system suitability tests to ensure relative standard deviation (RSD) ≤5% for reproducibility . Quantify impurities by comparing peak responses (rU/rS) against the standard, ensuring total impurities ≤1.0% and loss on drying ≤5.0% after 4 hours at 105°C . Stability studies should assess degradation under varying temperatures and light exposure, using tight, light-resistant containers for storage .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal due to its sensitivity for deuterated compounds. Prepare calibration curves using deuterium-labeled internal standards (e.g., this compound) to correct for matrix effects. Validate the method per ICH guidelines, including recovery rates (≥80%), precision (RSD ≤15%), and limits of detection (LOD) below 1 ng/mL. For tissue samples, homogenize in PBS, extract via solid-phase extraction (C18 columns), and analyze using a gradient elution protocol with positive ion mode monitoring (e.g., m/z transitions specific to the compound) .
Q. How should researchers design dose-response experiments to evaluate the antimicrobial efficacy of this compound?
- Methodological Answer : Use a microdilution assay in 96-well plates with bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans). Prepare serial dilutions of this compound (0.1–100 µM) in Mueller-Hinton broth. Inoculate wells with 1×10⁵ CFU/mL and incubate at 37°C for 24 hours. Measure optical density (OD600) or use resazurin dye for viability assessment. Calculate minimum inhibitory concentration (MIC) as the lowest concentration inhibiting ≥90% growth. Include controls (solvent-only, untreated cells) and validate results with colony-forming unit (CFU) counts on agar plates .
Advanced Research Questions
Q. What experimental strategies can elucidate the molecular mechanism of this compound's anticancer activity?
- Methodological Answer : Combine transcriptomic and proteomic approaches. Perform RNA sequencing on treated cancer cells (e.g., FaDu hypopharyngeal carcinoma) to identify dysregulated pathways (e.g., apoptosis, mitochondrial membrane potential). Validate via flow cytometry for ΔΨM loss using JC-1 dye and caspase-3/7 activation assays. For in vivo validation, use xenograft models: inject 1×10⁶ cells subcutaneously into immunodeficient mice, administer this compound (10–50 mg/kg, IP), and monitor tumor volume weekly. Pair with immunohistochemistry to assess apoptotic markers (e.g., cleaved PARP) .
Q. How can researchers assess the synergistic effects of this compound with radiotherapy or chemotherapy agents?
- Methodological Answer : Use a Chou-Talalay combination index (CI) assay. Treat cancer cells (e.g., C666-1 nasopharyngeal) with this compound (1–10 µM) and cisplatin (0.1–5 µM) or γ-irradiation (2–8 Gy). Calculate CI values using CompuSyn software: CI <1 indicates synergy. For in vivo synergy, irradiate xenografts (2 Gy/fraction) concurrent with this compound administration. Measure tumor growth delay and perform Kaplan-Meier survival analysis .
Q. What methodologies are suitable for studying the tissue distribution and pharmacokinetics of this compound in preclinical models?
- Methodological Answer : Conduct radiolabeled or stable isotope tracer studies. Adminstrate ¹⁴C-labeled or deuterium-enriched this compound (5 mg/kg, IV) to rodents. Collect blood, tissues (liver, kidney, brain), and excreta at timed intervals. Extract analytes via protein precipitation (acetonitrile), quantify using accelerator mass spectrometry (AMS) or LC-MS/MS. Calculate pharmacokinetic parameters (t₁/₂, Cmax, AUC) via non-compartmental analysis (WinNonlin). Biliary excretion can be assessed using bile duct-cannulated models .
Q. How can researchers address discrepancies in reported IC₅₀ values for this compound across different cell lines?
- Methodological Answer : Systematically evaluate variables influencing potency:
- Cell culture conditions : Compare serum-free vs. serum-containing media, as serum proteins may bind the compound.
- Proliferation assays : Validate tetrazolium (MTT) results with ATP-based luminescence (CellTiter-Glo) to exclude assay interference.
- Batch variability : Source this compound from certified suppliers (e.g., USP standards) and confirm purity via NMR (≥97% deuterium incorporation) .
Data Reporting and Reproducibility
Q. What are the best practices for documenting experimental protocols involving this compound to ensure reproducibility?
- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:
- Materials : Specify supplier, catalog number, and purity (e.g., "this compound, HY-B0942S, MedChemExpress, ≥98% by HPLC").
- Methods : Detail buffer compositions (e.g., "Mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water, 70:30 v/v"), instrument parameters (column type, flow rate), and statistical tests (e.g., ANOVA with Tukey post-hoc).
- Data deposition : Upload raw chromatograms, dose-response curves, and pharmacokinetic datasets to repositories like Figshare or Zenodo, citing DOIs in the manuscript .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
